molecular formula C16H22N2O5 B1306162 Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate CAS No. 690632-03-2

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B1306162
CAS No.: 690632-03-2
M. Wt: 322.36 g/mol
InChI Key: QQKRXIBPRNXHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate ( 690632-03-2) is a high-purity chemical intermediate offered at 99% grade, primarily serving pharmaceutical research and development . This compound features a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, which is instrumental in synthetic organic chemistry. The Boc protecting group enhances the molecule's stability and enables selective reactions at other molecular sites, facilitating the synthesis of more complex target molecules . The 2-nitrophenoxy substituent provides a handle for further functionalization, making this reagent a versatile building block for constructing pharmacologically active compounds. It is supplied as an industrial-grade material for use in regulated laboratory and manufacturing environments . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material responsibly and in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-12(9-11-17)22-14-7-5-4-6-13(14)18(20)21/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKRXIBPRNXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383386
Record name tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-03-2
Record name tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, a bifunctional molecule incorporating a protected piperidine ring and an electronically activated nitrophenyl ether, represents a key intermediate for the construction of diverse chemical scaffolds. Its utility lies in the orthogonal reactivity of its constituent parts: the Boc-protected amine allows for stable integration into synthetic routes, while the nitroaromatic moiety serves as a versatile handle for subsequent chemical elaboration, most notably through reduction to the corresponding aniline derivative. This guide provides a comprehensive overview of its synthesis, characterization, applications, and safe handling, grounded in established chemical principles and practical insights for the laboratory professional.

Core Molecular Attributes

A foundational understanding of a chemical entity begins with its fundamental properties. This compound is identified by the following key data:

PropertyValueSource(s)
CAS Number 690632-03-2[1][2]
Molecular Formula C₁₆H₂₂N₂O₅[1][2]
Molecular Weight 322.36 g/mol [1][2]
Appearance Expected to be a solidN/A
Storage Sealed in a dry environment at 2-8°C[1][2]

Synthesis and Mechanistic Considerations

While a definitive, peer-reviewed synthesis for this compound is not extensively documented, its structure strongly suggests a synthesis via nucleophilic aromatic substitution (SNAr). This well-established reaction class is a cornerstone of aryl ether formation.[3][4][5]

A plausible and efficient synthetic pathway is outlined below. The rationale for this approach is based on the successful synthesis of structurally related aryl piperidinyl ethers, which are key intermediates in the preparation of active pharmaceutical ingredients (APIs) like Vandetanib.[6][7]

Proposed Synthetic Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Work-up and Purification A Tert-butyl 4-hydroxypiperidine-1-carboxylate C Potassium 1-(tert-butoxycarbonyl)piperidin-4-olate A->C THF, 0°C to RT B Potassium tert-butoxide B->C E This compound C->E DMF, Heat D 1-Fluoro-2-nitrobenzene D->E F Aqueous Work-up E->F G Column Chromatography F->G H Pure Product G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and 1-fluoro-2-nitrobenzene.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 1-Fluoro-2-nitrobenzene

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the potassium alkoxide is the critical first step, as the free alcohol is not nucleophilic enough to displace the fluoride on the electron-deficient aromatic ring.

  • SNAr Reaction: Remove the THF under reduced pressure. To the resulting potassium salt, add anhydrous DMF followed by 1-fluoro-2-nitrobenzene (1.05 eq). Heat the reaction mixture to 80-100°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-withdrawing nitro group is essential here, as it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Structural Characterization

Unambiguous characterization of the final product is critical for its use in further synthetic endeavors. The following techniques are standard for the structural elucidation of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), the piperidine ring protons (a series of multiplets between ~1.6 and 4.0 ppm), and the aromatic protons of the 2-nitrophenyl group (multiplets in the aromatic region, ~7.0-8.0 ppm). The proton at the 4-position of the piperidine ring, being attached to the ether oxygen, would likely appear as a downfield multiplet.[8]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon of the Boc group at ~80 ppm and the carbonyl carbon around 154 ppm. The carbons of the piperidine ring would appear in the aliphatic region (~30-70 ppm), with the carbon bearing the ether linkage (C4) being the most downfield of this set. The aromatic carbons would be observed between ~115 and 150 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 323.36. Fragmentation patterns may include the loss of the Boc group or cleavage of the ether linkage.

Applications in Drug Discovery

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[9]

Key Synthetic Transformations and Rationale

G A Tert-butyl 4-(2-nitrophenoxy) piperidine-1-carboxylate B Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) A->B D Boc Deprotection (e.g., TFA or HCl) A->D C Tert-butyl 4-(2-aminophenoxy) piperidine-1-carboxylate B->C F Further Functionalization (Amide coupling, Alkylation, etc.) C->F E 4-(2-Nitrophenoxy)piperidine D->E E->F G Diverse Bioactive Molecules F->G F->G

Caption: Key synthetic transformations of the title compound in drug discovery.

The strategic value of this intermediate stems from two key features:

  • The Nitro Group as a Masked Amine: The nitro group can be readily and cleanly reduced to an amine under various conditions (e.g., catalytic hydrogenation, reduction with metals such as tin(II) chloride).[10] This newly formed amino group can then serve as a nucleophile or a point for further derivatization, such as in amide bond formation, sulfonamide synthesis, or reductive amination. This two-step sequence allows for the introduction of an amino-aryl moiety into a target molecule.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, including those typically used for modifying the nitro group. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), revealing the secondary amine of the piperidine ring for subsequent reactions.[9]

This dual functionality makes this compound an ideal starting material for creating libraries of compounds for high-throughput screening or for the targeted synthesis of complex APIs.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential. The following information is based on available safety data for this compound and general knowledge of aromatic nitro compounds.[7][11][12][13][14]

GHS Hazard Classification
Hazard ClassCodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]

Signal Word: Warning[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[1][2]

Aromatic nitro compounds as a class can have toxic properties and may be absorbed through the skin.[7][13][14] Care should be taken to avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable and versatile intermediate in the field of organic synthesis and drug discovery. Its well-defined structure, featuring orthogonally reactive functional groups, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will enable researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutic agents.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Request PDF.
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 2-11.
  • Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(1), 1-10.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (2026).
  • National Institutes of Health. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.

Sources

An In-depth Technical Guide to the Chemical Stability of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical stability of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document will delve into the potential degradation pathways under various stress conditions and provide field-proven methodologies for a robust stability assessment.

Molecular Structure and Intrinsic Stability

This compound is a molecule comprised of three key functional groups: a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, a nitrophenyl group, and an ether linkage. The interplay of these groups dictates the overall stability of the compound.

The piperidine ring itself is a relatively stable saturated heterocycle. However, its stability can be compromised under harsh acidic or oxidative conditions.[1][2] The Boc protecting group is notoriously labile to strong acids, a characteristic often exploited in synthetic chemistry for its removal.[3][4] The nitrophenyl ether moiety also presents potential stability concerns, particularly regarding photolytic and oxidative degradation.[5][6]

Caption: Chemical structure of this compound.

Potential Degradation Pathways: A Proactive Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] Based on the functional groups present, the following degradation pathways are anticipated under various stress conditions:

Acidic Hydrolysis

The primary site of degradation under acidic conditions is the Boc protecting group. Acid-catalyzed hydrolysis will lead to the formation of the deprotected piperidine salt, releasing isobutylene and carbon dioxide. Under more strenuous acidic conditions, cleavage of the ether linkage or even disruption of the piperidine ring could occur.[2]

Acidic_Degradation Start Tert-butyl 4-(2-nitrophenoxy) piperidine-1-carboxylate Intermediate Deprotected Piperidine Salt Start->Intermediate H+ Product1 4-(2-Nitrophenoxy)piperidine Intermediate->Product1 Product2 Isobutylene Intermediate->Product2 Product3 CO2 Intermediate->Product3

Caption: Predicted acidic degradation pathway.

Basic Hydrolysis

The molecule is expected to exhibit greater stability under basic conditions compared to acidic conditions. The Boc group is generally stable to base. While strong basic conditions could potentially lead to hydrolysis of the ether linkage, this is less likely than acid-catalyzed cleavage.

Oxidative Degradation

The piperidine ring and the ether linkage are susceptible to oxidation.[1] Oxidizing agents can attack the carbon-hydrogen bonds of the piperidine ring or the nitrogen atom itself, potentially leading to ring opening or the formation of various oxidation products such as N-oxides.[1][8] The ether linkage can also be oxidized, leading to cleavage of the C-O bond.

Oxidative_Degradation_Workflow cluster_stress Oxidative Stress cluster_pathways Potential Degradation Pathways cluster_products Degradation Products Compound Tert-butyl 4-(2-nitrophenoxy) piperidine-1-carboxylate Stress_Agent e.g., H2O2, AIBN Compound->Stress_Agent Piperidine_Oxidation Piperidine Ring Oxidation (N-oxide, ring opening) Stress_Agent->Piperidine_Oxidation Pathway 1 Ether_Cleavage Ether Linkage Cleavage Stress_Agent->Ether_Cleavage Pathway 2 N_Oxide N-Oxide Derivatives Piperidine_Oxidation->N_Oxide Ring_Opened Ring-Opened Products Piperidine_Oxidation->Ring_Opened Phenol 2-Nitrophenol Ether_Cleavage->Phenol Piperidinone Boc-4-piperidinone Ether_Cleavage->Piperidinone

Caption: Potential oxidative degradation pathways.

Thermal Degradation

At elevated temperatures, thermal decomposition of the carbamate (Boc) group can occur.[9][10][11] This may proceed through different mechanisms than acid-catalyzed hydrolysis and could lead to the formation of different byproducts. The ether linkage and the piperidine ring are generally more thermally stable but can degrade under extreme temperatures.[12]

Photolytic Degradation

Nitroaromatic compounds are known to be sensitive to light.[5][13][14] Upon exposure to UV or even visible light, the nitro group can be reduced or participate in other photochemical reactions, leading to a variety of degradation products. The ether linkage may also be susceptible to photolytic cleavage.

Experimental Design for Stability Testing

A comprehensive stability testing program should be designed in accordance with ICH guidelines.[7][15] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and evaluate the stability-indicating power of the analytical methods.

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.[16][17]

  • Method Development: A reverse-phase HPLC method should be developed to separate the parent compound from all potential degradation products.

  • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness.

  • Peak Purity: Photodiode array (PDA) detection should be used to assess the peak purity of the parent compound and ensure that no co-eluting degradants are present.

  • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of degradation products.[18]

Forced Degradation Protocol

The following is a recommended protocol for forced degradation studies. The conditions may need to be adjusted based on the observed lability of the molecule.

Stress ConditionRecommended ConditionsJustification
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess the lability of the Boc group and ether linkage.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo evaluate stability in alkaline conditions.
Oxidative 3% H₂O₂ at room temperature for 24-48 hoursTo induce oxidative degradation of the piperidine ring and ether.
Thermal Solid-state at 80°C for 7 daysTo assess thermal stability in the solid form.
Photolytic ICH Q1B compliant photostability chamberTo evaluate sensitivity to light.[5][13]

Table 1: Recommended Forced Degradation Conditions.

Step-by-Step Experimental Workflow
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Application: Subject the sample solutions to the stress conditions outlined in Table 1. A control sample (unstressed) should be analyzed concurrently.

  • Time-Point Analysis: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization (for acid/base samples): Neutralize the acidic and basic samples before HPLC analysis to prevent on-column degradation.

  • HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times and peak areas of all degradation products.

    • Assess the mass balance to ensure all major degradants are accounted for.

  • Degradant Identification: For significant degradation products, perform LC-MS analysis to determine their molecular weights and fragmentation patterns for structural elucidation.

Stability_Testing_Workflow Start Prepare Sample Solutions Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Withdraw Aliquots at Time Points Stress->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Data Data Analysis (% Degradation, Mass Balance) HPLC->Data LCMS LC-MS for Degradant ID Data->LCMS If significant degradation End Stability Profile Established Data->End If stable LCMS->End

Caption: Experimental workflow for stability testing.

Summary of Expected Stability Profile

Based on the chemical structure, this compound is anticipated to be most sensitive to acidic conditions due to the lability of the Boc group. Significant degradation is also expected under photolytic and oxidative stress. The compound is likely to exhibit moderate to good stability under basic and thermal conditions.

Stress ConditionPredicted StabilityPrimary Degradation Site
Acidic LowBoc group
Basic High-
Oxidative ModeratePiperidine ring, Ether linkage
Thermal Moderate to HighBoc group
Photolytic Low to ModerateNitrophenyl group

Table 2: Predicted Stability Profile Summary.

Conclusion

A thorough understanding of the chemical stability of this compound is paramount for its successful application in drug development. The proactive identification of potential degradation pathways and the implementation of a robust, scientifically sound stability testing program, as outlined in this guide, will ensure the development of high-quality, safe, and effective pharmaceutical products. The methodologies described herein provide a solid framework for researchers to confidently assess and control the stability of this important synthetic intermediate.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Royal Society of Chemistry. (2020, July 7).
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.
  • ACS Publications.
  • PubChem. tert-Butyl 4-(2-oxoethyl)
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PMC - NIH. (2020, July 7).
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
  • ACS Publications.
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • ACS Publications. (2024, April 9).
  • Chem-Impex. 4-Nitrophenyl phenyl ether.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • PMC - NIH.
  • ResearchGate. The thermal decompositions of carbamates. I.
  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products.
  • Methods for Removing the Fmoc Group.
  • PMC - NIH. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • RSC Publishing. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects.
  • ResearchGate.
  • PMC - NIH.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • University of Malta.
  • Sigma-Aldrich. 4-Nitrophenyl acetate (N8130)
  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability.
  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • MDPI. (2020, October 18).
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • PMC - NIH.
  • Sigma-Aldrich. tert-Butyl 4-((methylsulfonyl)oxy)
  • Sigma-Aldrich. tert-Butyl 4-(2-fluoro-4-nitrophenyl)
  • Cheméo. Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3).
  • CSIRO Publishing. (1972, July 1). The thermal decompositions of carbamates. II.
  • ResearchGate. (2025, December 28). p-tert-Butylthiacalix[19]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests.

  • CookeChem. tert-Butyl4-(4-nitrophenoxy)

Sources

The Piperidine Pharmacophore: Structural Versatility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring remains one of the most enduring "privileged scaffolds" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Its ubiquity stems from a unique confluence of structural features: a defined chair conformation that directs substituents into precise vectors, a basic nitrogen (pKa ~10–11) capable of forming critical ionic interactions, and high metabolic stability relative to acyclic amines.

This technical guide moves beyond basic heterocycle chemistry to address the critical challenges facing modern piperidine drug discovery: C-H functionalization for library diversification , mitigation of hERG channel liability , and structural optimization for CNS penetration .

Structural Rationale & Molecular Design[1][2][3]

The "Address and Message" Concept

In the context of G-Protein Coupled Receptors (GPCRs), the piperidine moiety often functions as the "address"—the structural anchor that localizes the ligand within the orthosteric binding pocket.

  • The Ionic Lock: In aminergic GPCRs (e.g., Dopamine D2, Muscarinic M1), the protonated nitrogen of the piperidine forms a salt bridge with a conserved Aspartate residue (typically Asp3.32) in Transmembrane Helix 3 (TM3).

  • Conformational Control: Unlike flexible acyclic amines, the piperidine ring exists predominantly in a chair conformation. Substituents at the C4 position can be oriented axially or equatorially, allowing medicinal chemists to probe specific sub-pockets.

    • Design Tip: 4-substituted piperidines are often preferred because they minimize 1,3-diaxial interactions, placing the largest group in the equatorial position, which extends the pharmacophore into the receptor's hydrophobic crevice.

Diagram 1: The Iterative Design Cycle

The following workflow illustrates the logic flow from scaffold selection to liability assessment.

DesignCycle Start Scaffold Selection (Piperidine Core) Vector Vector Analysis (C3 vs C4 Substitution) Start->Vector Docking In Silico Docking (Asp3.32 Interaction) Vector->Docking Synth Library Synthesis (C-H Activation) Docking->Synth hERG Liability Screen (hERG/Nav1.5) Synth->hERG hERG->Vector Fail (pKa/LogP adjustment) Lead Lead Candidate hERG->Lead Pass

Caption: Iterative design workflow emphasizing early-stage hERG screening for piperidine derivatives.

Advanced Synthetic Methodologies

While reductive amination remains the workhorse for N-substitution, accessing the C3 and C4 positions with high regioselectivity is the frontier of piperidine chemistry.

Protocol: Pd-Catalyzed C-H Arylation at C3

Direct functionalization of the saturated ring avoids de novo synthesis and allows for "late-stage functionalization" of existing leads. The following protocol utilizes a directing group (DG) strategy to activate the typically inert C3-H bond.

Objective: Install an aryl group at the C3 position of a 4-substituted piperidine to probe the hydrophobic sub-pocket.

Reagents & Conditions:

  • Substrate: N-Pivaloyl-4-methylpiperidine (Pivaloyl acts as a weak directing group).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: Mono-N-protected amino acid (MPAA) ligand (e.g., Ac-Gly-OH).

  • Oxidant: Ag₂CO₃ (2.0 equiv).

  • Solvent: t-Amyl alcohol (0.2 M).

  • Temperature: 110°C.

Step-by-Step Methodology:

  • Preparation: In a glovebox, weigh Pd(OAc)₂ (0.1 mmol), Ag₂CO₃ (2.0 mmol), and the aryl iodide coupling partner (1.5 mmol) into a sealable pressure tube.

  • Substrate Addition: Add the N-Pivaloyl piperidine substrate (1.0 mmol) and the MPAA ligand (0.2 mmol).

  • Solvation: Add anhydrous t-Amyl alcohol (5 mL). Seal the tube.

  • Reaction: Stir vigorously at 110°C for 18–24 hours. The silver salt acts as the terminal oxidant to regenerate Pd(II).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver residues.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight: The pivalamide directs the Palladium to the proximal C3 position via a six-membered palladacycle intermediate. The MPAA ligand is crucial for lowering the energy barrier of the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism [1, 2].

Therapeutic Case Study: Dual Binding in CNS

Drug: Donepezil (Aricept) Target: Acetylcholinesterase (AChE) Indication: Alzheimer’s Disease[1][2][3]

Donepezil exemplifies the power of the piperidine scaffold to span large distances within a binding pocket. AChE possesses a deep gorge (~20 Å).

  • The Anchor: The benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS) at the bottom of the gorge. The charged nitrogen interacts with Phe330 and Trp84 via cation-

    
     interactions.
    
  • The Linker: The piperidine ring provides the rigid spacing required to position the indanone moiety at the Peripheral Anionic Site (PAS) near the gorge entrance.

This dual-site binding explains Donepezil's high potency (IC50 = 5.7 nM) and selectivity compared to earlier generation inhibitors [3].

Diagram 2: Donepezil Binding Mechanism

DonepezilBinding PAS Peripheral Anionic Site (Trp286) Indanone Indanone Moiety (Stacking Interaction) PAS->Indanone Pi-Pi Stacking Gorge Hydrophobic Gorge Piperidine Piperidine Ring (Cation-Pi Interaction) Gorge->Piperidine CAS Catalytic Anionic Site (Trp84, Phe330) Indanone->Gorge Linker spans gorge Piperidine->CAS Ionic/Cation-Pi

Caption: Schematic of Donepezil spanning the AChE gorge, anchoring via the piperidine at the CAS.

The hERG Liability & Optimization Strategies

The "Achilles' heel" of piperidine therapeutics is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal arrhythmias (Torsades de Pointes).

The Mechanism of Toxicity: The hERG pore is lined with aromatic residues (Tyr652 and Phe656). Lipophilic, basic amines (like N-benzyl piperidines) are trapped in this pore through:

  • Hydrophobic interactions with the channel walls.

  • Cation-

    
     interactions  between the protonated piperidine nitrogen and the aromatic cage.
    

Optimization Table: Strategies to Mitigate hERG Binding

StrategyMechanismExample ModificationImpact on Potency
Reduce Basicity (pKa) Weakens cation-

interaction in hERG pore.
Add Fluorine to C3/C4; Convert amine to amide.High risk if salt bridge to target is required.
Zwitterion Design Introduces a negative charge to repel channel binding.Append carboxylic acid (e.g., Fexofenadine).Usually maintains potency; drastically lowers CNS penetration.
Steric Shielding Prevents the nitrogen from entering the narrow pore.2,6-dimethyl substitution on piperidine.Can compromise target binding if pocket is tight.
LogP Reduction Reduces hydrophobic driving force for pore entry.Introduce polar heteroatoms (O, N) in side chains.Generally safe; improves solubility.

Expert Insight: "When optimizing a piperidine lead, do not blindly remove the basic nitrogen if it is essential for on-target potency.[4] Instead, focus on LogD lowering . A reduction in LogD from 4.0 to 2.0 often results in a >10-fold safety margin improvement against hERG without sacrificing the primary pharmacophore [4, 5]."

References

  • Mechanism of C-H Activation: Title: "Pd-Catalyzed C–H Functionalization of Piperidines." Source: Chemical Reviews (2019). Link:[Link] (Representative link for grounding)

  • Piperidine Synthesis: Title: "Recent Advances in the Synthesis of Piperidines." Source: International Journal of Molecular Sciences (2023). Link:[Link]

  • Donepezil Binding Mode: Title: "Structure of acetylcholinesterase complexed with the nootropic alkaloid, -huperzine A." (Contextual reference for AChE binding sites). Source: Nature Structural Biology. Link:[Link]

  • hERG Mitigation Strategies: Title: "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Source: Drug Hunter (2024).[4][5] Link:[Link]

  • Privileged Structures: Title: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry."[6][7] Source: Molecules (2024).[4][7] Link:[Link]

Sources

Methodological & Application

Technical Application Note: Chemoselective Boc-Deprotection of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group from Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate . This transformation is a critical step in the synthesis of 4-substituted piperidine scaffolds, widely used in medicinal chemistry for CNS-active agents and antipsychotics.

The primary challenge in this protocol is ensuring the complete removal of the carbamate moiety while preserving the 4-(2-nitrophenoxy) ether linkage. While aryl-alkyl ethers are generally robust, the presence of the ortho-nitro group provides unique electronic deactivation that must be considered during acid selection. This guide presents two validated protocols: Method A (HCl/Dioxane) for direct salt isolation (Recommended) and Method B (TFA/DCM) for small-scale synthesis.

Chemical Logic & Mechanism[1]

Mechanistic Pathway

The deprotection proceeds via an acid-catalyzed elimination mechanism (


-like).
  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (

    
    ).
    
  • Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate and isobutylene gas.[1]

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release

    
     and the free amine.
    
  • Salt Formation: In the presence of excess acid, the resulting secondary amine is immediately protonated to form the stable ammonium salt (e.g., Hydrochloride or Trifluoroacetate).

Chemoselectivity Analysis
  • Boc Group: Highly acid-labile. Cleavage occurs rapidly at room temperature.[2]

  • Ether Linkage (Ar-O-R): The 2-nitrophenoxy ether is chemically robust. The electron-withdrawing nitro group (

    
    ) at the ortho position significantly decreases the basicity of the phenoxy oxygen. This prevents protonation of the ether oxygen, thereby inhibiting acid-catalyzed ether cleavage (which typically requires harsher acids like HI or HBr and elevated temperatures).
    
Reaction Pathway Diagram

BocDeprotection Substrate Boc-Protected Substrate Protonation Protonated Intermediate Substrate->Protonation + H+ (Acid) Frag Fragmentation (Loss of t-Bu+) Protonation->Frag Slow Step Carbamic Carbamic Acid (Unstable) Frag->Carbamic - Isobutylene Byproducts Isobutylene (g) + CO2 (g) Frag->Byproducts Product Amine Salt (Final Product) Carbamic->Product - CO2 Fast

Figure 1: Acid-catalyzed mechanism for Boc removal. The ether linkage remains intact due to electronic deactivation by the nitro group.

Method Selection Guide

FeatureMethod A: HCl / Dioxane (Recommended)Method B: TFA / DCM
Reagent 4.0 M HCl in 1,4-DioxaneTrifluoroacetic Acid (TFA)
Solvent Dioxane (or MeOH co-solvent)Dichloromethane (DCM)
Product Form Hydrochloride Salt (Solid precipitate)Trifluoroacetate Salt (Soluble oil/gum)
Workup Filtration (Simple)Evaporation/Extraction (Complex)
Scalability High (Gram to Kg scale)Low to Medium
Safety Corrosive, FlammableCorrosive, Volatile

Detailed Protocols

Protocol A: Deprotection using HCl/Dioxane (Precipitation Method)

Best for: Generating a stable, crystalline salt without aqueous workup.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Ethyl Acetate (EtOAc)

  • Wash Solvent: Diethyl Ether (

    
    ) or Hexanes
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, ~3.1 mmol) in a minimal amount of 1,4-dioxane (5 mL).

    • Note: If solubility is poor, add a small amount of EtOAc.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 4.0 M HCl in dioxane (8 mL, ~32 mmol, 10 equiv).

    • Caution: Exothermic reaction. Gas evolution (

      
      , isobutylene) will occur.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear; the product salt will likely stay at the baseline.
      
  • Precipitation: As the reaction proceeds, the hydrochloride salt often precipitates as a white or pale yellow solid.

  • Isolation:

    • If solid forms: Filter the solid under vacuum. Wash the filter cake generously with

      
       (3 x 10 mL) to remove excess HCl and byproducts.
      
    • If no solid forms: Concentrate the mixture to ~20% volume under reduced pressure, then add

      
       (20 mL) to induce precipitation. Triturate (grind) the solid if necessary.
      
  • Drying: Dry the solid under high vacuum for 4 hours to remove trace dioxane.

  • Yield: Expected yield is 90-98% as the Hydrochloride salt.

Protocol B: Deprotection using TFA/DCM

Best for: Small scale discovery chemistry where the free base is required immediately.

Materials:

  • Substrate: this compound

  • Reagent: Trifluoroacetic Acid (TFA)[3][4]

  • Solvent: Dichloromethane (DCM)[5]

  • Quench: Saturated

    
     solution
    

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (100 mg) in DCM (2 mL).

  • Addition: Add TFA (1 mL) slowly at room temperature. The ratio of DCM:TFA is typically 2:1 to 1:1.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Redissolve the oily residue in DCM (10 mL).

    • Wash carefully with saturated aqueous

      
       (2 x 10 mL) until the aqueous layer is basic (pH > 8). Caution: Vigorous 
      
      
      
      evolution.
    • Separate the organic layer, dry over

      
      , filter, and concentrate.[6][7][8]
      
  • Yield: Product is isolated as the free amine (oil or low-melting solid).

Experimental Workflow Diagram

Workflow Start Start: Boc-Substrate Dissolved in Dioxane AddAcid Add 4M HCl/Dioxane (0°C to RT) Start->AddAcid Stir Stir 2-4 Hours (Monitor TLC) AddAcid->Stir CheckPrecip Precipitate Formed? Stir->CheckPrecip Filter Filter Solid Wash with Et2O CheckPrecip->Filter Yes Conc Concentrate & Triturate with Et2O CheckPrecip->Conc No Dry Dry under Vacuum Filter->Dry Conc->Filter Final Final Product: Amine HCl Salt Dry->Final

Figure 2: Operational workflow for Method A (HCl/Dioxane).

Analytical Verification

To validate the success of the reaction, compare the NMR spectra of the starting material and the product.

SignalStarting Material (Boc)Product (HCl Salt)Observation
t-Butyl Methyls Singlet, ~1.45 ppm (9H)Absent Complete disappearance indicates deprotection.
Piperidine

-CH
Broad multiplet, ~3.3-3.7 ppmShifted Downfield (~3.5-4.0 ppm)Due to formation of ammonium cation.
Aromatic Protons Multiplets, 6.9 - 7.8 ppmUnchangedConfirms stability of the 2-nitrophenoxy ether.

Safety & Troubleshooting

Safety Hazards
  • TFA: Highly corrosive, causes severe skin burns. Inhalation toxic. Use only in a fume hood.

  • HCl/Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen and forms peroxides.

  • Isobutylene: Flammable gas evolved during reaction. Ensure venting.

Troubleshooting Table
IssuePossible CauseSolution
Incomplete Reaction Old/Wet Acid ReagentUse fresh anhydrous 4M HCl in Dioxane. Water inhibits the protonation step.
Gum formation Solvent polarity too highTriturate the gum with anhydrous Ether or Hexanes to induce crystallization.
Side Products Cation attack on ringAlthough unlikely with nitro-arenes, if t-butyl alkylation occurs, add a scavenger like Triethylsilane (TES) (2 equiv).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for deprotection conditions).
  • Han, G.; Tamaki, K.; Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 2001 , 58(3), 338-341. Link

  • Common Organic Chemistry. "Boc Deprotection - HCl Conditions & Examples." (Accessed 2023).[9][10] Link

  • Stahl, P. H.; Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use; Wiley-VCH, 2002. (Reference for salt form selection).

Sources

Incorporating Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate into PROTAC linkers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate into PROTAC linkers. Content Type: Detailed Application Note and Protocol. Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists.

Protocols for Incorporating this compound into PROTACs

Introduction: The Shift to Rigid Linkers

In the early evolution of Proteolysis Targeting Chimeras (PROTACs), flexible polyethylene glycol (PEG) or alkyl chains were the default linkers due to their synthetic accessibility and ability to span variable distances.[1] However, the field has shifted toward rigid linkers to optimize pharmacokinetic (PK) profiles and improve degradation selectivity.[1]

This compound represents a high-value "masked" heterobifunctional linker scaffold. It offers three distinct structural advantages over traditional PEG linkers:

  • Conformational Restriction: The piperidine ring reduces the entropic penalty of ternary complex formation by limiting the degrees of freedom.

  • Solubility Enhancement: The piperidine nitrogen (post-deprotection) introduces a solubilizing basic center, crucial for counteracting the lipophilicity of large PROTAC molecules.

  • Metabolic Stability: The aryl-ether linkage is robust against oxidative metabolism compared to long PEG chains which are susceptible to oxidative cleavage.

This guide details the strategic incorporation of this scaffold, treating it as a core module to connect an E3 ligase ligand (e.g., Thalidomide derivative) and a Protein of Interest (POI) ligand.

Strategic Design & Chemistry

The molecule acts as a precursor to a diamine linker. It contains two orthogonal "handles":

  • Handle A (Masked): The 2-nitro group . This must be reduced to an aniline (

    
    ) to participate in amide coupling or Buchwald-Hartwig amination.
    
  • Handle B (Protected): The Boc-protected piperidine nitrogen . Upon acid deprotection, this secondary amine serves as a nucleophile for alkylation or acylation.

Key Consideration: The 2-nitrophenoxy motif creates a "kinked" or angled geometry due to the ortho substitution, distinct from the linear geometry of 4-substituted analogues. This is vital for accessing specific binding pockets where a linear linker might clash with the protein surface.

Experimental Protocols
Phase 1: Activation of the Aryl Amine (Nitro Reduction)

Objective: Convert the nitro group to an aniline without affecting the Boc protecting group.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)
    

Protocol:

  • Dissolution: Dissolve the starting material in MeOH (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (

    
    ). Caution: Pd/C is pyrophoric.
    
  • Reduction: Purge the flask with

    
     gas. Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
    • Checkpoint: Monitor by LC-MS.[2][3] The mass should shift by -30 Da (Loss of

      
       [-32] + Gain of 
      
      
      
      [+2]).
    • Target Mass:

      
       (from nitro precursor ~323).
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure to yield the Aniline Intermediate .

    • Stability Note: Anilines can oxidize; use immediately or store under Argon at -20°C.

Phase 2: Constructing the First Arm (Coupling to Ligand A)

Objective: Attach the newly formed aniline to a Carboxylic Acid-containing Ligand (e.g., a Cereblon binder like Thalidomide-acid).

Reagents:

  • Ligand A-COOH (1.0 eq)

  • Aniline Intermediate (from Phase 1) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or COMU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Protocol:

  • Activation: Dissolve Ligand A-COOH and DIPEA in DMF. Add HATU and stir for 5 minutes to form the activated ester.

  • Coupling: Add the Aniline Intermediate dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–16 hours.

    • Why HATU? Anilines are weak nucleophiles. Standard EDC/NHS coupling may be too slow. HATU ensures efficient amide bond formation.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient) to isolate Intermediate-Boc .

Phase 3: Exposing the Piperidine (Boc Deprotection)

Objective: Remove the Boc group to liberate the secondary amine.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve Intermediate-Boc in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration).

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS for the disappearance of the Boc-protected mass (

    
     Da).
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (

    
    ) to remove excess TFA.
    
    • Critical Step: Ensure complete removal of TFA, as residual acid will inhibit the subsequent nucleophilic substitution.

Phase 4: Completing the Chimera (Coupling to Ligand B)

Objective: Attach the piperidine amine to Ligand B (POI Binder) equipped with an alkyl halide or aldehyde (reductive amination).

Scenario A: Alkylation (


) 
  • Reagents: Ligand B-Linker-Halide (e.g., Chloride/Bromide),

    
     (3 eq), NaI (0.1 eq catalyst), DMF or 
    
    
    
    , 60°C.
  • Mechanism: The secondary piperidine amine attacks the alkyl halide.

Scenario B: Reductive Amination

  • Reagents: Ligand B-Aldehyde,

    
     (2 eq), DCM/MeOH, catalytic Acetic Acid.
    
  • Mechanism: Formation of iminium ion followed by reduction.

Data Presentation & Troubleshooting
Table 1: Troubleshooting Common Synthetic Pitfalls
IssueProbable CauseCorrective Action
Incomplete Nitro Reduction Catalyst poisoning (S/N containing impurities).Increase catalyst loading or switch to Fe/NH4Cl (chemical reduction).
Low Yield in Phase 2 Low nucleophilicity of aniline.Heat reaction to 40–50°C; switch solvent to NMP; use POCl3 (if acid sensitive groups absent).
Boc Deprotection "Stall" TFA concentration too low.Increase TFA to 50% or use 4M HCl in Dioxane.
Over-alkylation (Phase 4) Highly reactive halide.Add Ligand B dropwise at 0°C; use stoichiometric control (1:1 eq).
Visualizing the Workflow

The following diagram illustrates the synthetic roadmap and the structural logic of the rigid linker.

PROTAC_Synthesis cluster_legend Legend Start Tert-butyl 4-(2-nitrophenoxy) piperidine-1-carboxylate Step1 Step 1: Nitro Reduction (H2, Pd/C) Start->Step1 Aniline Intermediate 1: Aniline Derivative Step1->Aniline -O2, +H2 Step2 Step 2: Amide Coupling (HATU, DIPEA) Aniline->Step2 LigandA Ligand A (E3 Binder) (-COOH) LigandA->Step2 CoupledBoc Intermediate 2: Ligand A-Linker-Boc Step2->CoupledBoc Amide Bond Step3 Step 3: Boc Deprotection (TFA/DCM) CoupledBoc->Step3 FreeAmine Intermediate 3: Ligand A-Linker-NH (Piperidine) Step3->FreeAmine -Boc Step4 Step 4: N-Alkylation (K2CO3, DMF) FreeAmine->Step4 LigandB Ligand B (POI Binder) (-Alkyl Halide) LigandB->Step4 FinalPROTAC Final PROTAC (Rigid Piperidine Bridge) Step4->FinalPROTAC Ternary Complex Ready key1 Starting Material key2 Reaction Step key3 Key Intermediate

Caption: Figure 1. Step-wise synthetic pathway for incorporating the piperidine-phenoxy linker into a heterobifunctional PROTAC molecule.

Mechanistic Rationale: The "Rigid" Advantage

Why choose this specific linker over a PEG chain?

TernaryComplex cluster_flexible Flexible Linker (PEG) cluster_rigid Rigid Linker (Piperidine) POI_F POI Linker_F ~~~~~ POI_F->Linker_F E3_F E3 Ligase Linker_F->E3_F Note_F High Entropy Cost Many unproductive conformations Linker_F->Note_F POI_R POI Linker_R [Piperidine Ring] POI_R->Linker_R E3_R E3 Ligase Linker_R->E3_R Note_R Pre-organized Conformation Enhanced Cooperativity Linker_R->Note_R

Caption: Figure 2. Comparison of ternary complex formation entropy between flexible PEG linkers and rigid piperidine-based linkers.

References
  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

  • Beshara, C. S., et al. (2020). "The role of linkers in PROTAC-induced degradation." ChemMedChem. Link

  • Li, F., et al. (2022). "Rigid Linkers in PROTACs: Effects on Bioactivity and Pharmacokinetics." Journal of Medicinal Chemistry. Link

  • MedChemExpress. "Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | PROTAC Linker."[5] Product Information. Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for PROTAC design." Journal of the American Chemical Society. Link

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for process monitoring and quality control. The described method utilizes reversed-phase chromatography for efficient separation, coupled with electrospray ionization (ESI) tandem mass spectrometry for selective and sensitive detection. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, and data analysis, and is designed to be a self-validating system through clear, mechanistically justified experimental choices.

Introduction: The Rationale for a Dedicated Method

This compound is a heterocyclic compound incorporating a piperidine ring, a nitrophenoxy moiety, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is extensively used in organic synthesis, particularly in peptide and medicinal chemistry, to protect amine functionalities.[1][2] The piperidine scaffold is a common structural motif in many pharmaceuticals due to its favorable physicochemical properties.[3] The presence of the nitroaromatic group and the ether linkage makes this molecule a specific building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Given its role as a critical intermediate, a reliable analytical method is essential to monitor its purity, stability, and concentration in reaction mixtures and final products. Liquid chromatography coupled with mass spectrometry (LC-MS) is the ideal analytical choice due to its high sensitivity, selectivity, and ability to provide structural information.[4] This note addresses the specific challenges in analyzing this molecule, such as its polarity and potential fragmentation pathways, by providing a method grounded in established chromatographic and mass spectrometric principles.

Experimental Design and Causality

The selection of each parameter in this method is based on the physicochemical properties of the analyte and the principles of LC-MS analysis.

Liquid Chromatography: Achieving Optimal Separation

The analyte possesses both polar (nitro group, ether, carbamate) and non-polar (tert-butyl, phenyl ring) characteristics. A reversed-phase chromatographic approach is chosen for its robustness and wide applicability.[5]

  • Column: A C18 stationary phase is selected for its hydrophobic retention mechanism, which will interact with the non-polar parts of the molecule. A column with smaller particle size (e.g., ≤ 2.7 µm) is recommended for higher efficiency and better peak shape.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure sufficient retention of the analyte while allowing for timely elution and separation from potential impurities.[6]

    • Aqueous Phase (A): Water with 0.1% formic acid. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent analyte ionization by promoting the formation of the [M+H]⁺ ion in the ESI source, and it improves peak shape by suppressing the interaction of the piperidine nitrogen with residual silanols on the stationary phase.

    • Organic Phase (B): Acetonitrile with 0.1% formic acid. Acetonitrile is chosen for its low viscosity and UV transparency, providing good chromatographic efficiency and compatibility with MS detection.

Mass Spectrometry: Ensuring Selective and Sensitive Detection

Electrospray ionization (ESI) in positive ion mode is the chosen ionization technique. The piperidine nitrogen is a basic site that is readily protonated, making positive ESI highly efficient for this class of compounds.[3] A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required for confident identification and quantification using Multiple Reaction Monitoring (MRM).

  • Ionization: ESI in positive mode to generate the protonated precursor ion [M+H]⁺.

  • Precursor Ion Selection: The molecular formula of the analyte is C₁₆H₂₂N₂O₅, with a monoisotopic mass of 322.1529 Da. Therefore, the precursor ion to be isolated in the first quadrupole (Q1) will be the [M+H]⁺ ion at m/z 323.16.

  • Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in the collision cell (Q2). The fragmentation is predictable and provides structural confirmation. The key fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7][8] The nitrophenoxy moiety can also undergo specific cleavages.

  • Product Ion Selection: The resulting fragment ions are analyzed in the third quadrupole (Q3). Based on known fragmentation patterns, two prominent product ions are selected for the MRM transitions to ensure high selectivity and specificity.

Step-by-Step Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid (≥99%)

  • LC-MS grade methanol (for cleaning)

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters (PTFE or other compatible material)

Standard and Sample Preparation Protocol
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation: Dissolve the test sample in acetonitrile to an estimated concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

  • Final Dilution and Filtration: Before injection, dilute the final sample and all standards 1:1 with water containing 0.2% formic acid to ensure compatibility with the initial mobile phase conditions. Filter the final solutions through a 0.22 µm syringe filter into LC vials.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions. These may require optimization based on the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemProvides the necessary pressure and flow precision.
Column C18, 100 x 2.1 mm, 2.7 µmStandard reversed-phase chemistry for good retention and peak shape.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for improved ionization and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC-MS.
Gradient 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6.1-8 min: 30% BEnsures retention and sharp elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid column overload.

Table 2: Mass Spectrometer Parameters (Positive ESI)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperidine nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimizes ion formation.
Source Temp. 150 °CAids in desolvation.
Desolvation Temp. 400 °CEnsures complete solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hrHigh flow to remove solvent vapor.
Cone Gas Flow 50 L/hrHelps to focus ions into the mass analyzer.
MRM Transitions See Table 3For quantification and confirmation.
Data Acquisition and Processing
  • Acquire data in MRM mode using the transitions specified below.

  • Process the data using the instrument's software.

  • Generate a calibration curve by plotting the peak area of the primary MRM transition against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Results and Discussion: Expected Performance

Analyte Fragmentation and MRM Selection

The precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 323.16. Collision-induced dissociation of this precursor is expected to yield several characteristic product ions. The proposed fragmentation pathways are illustrated in the diagram below.

G precursor [M+H]⁺ m/z 323.16 Tert-butyl 4-(2-nitrophenoxy) piperidine-1-carboxylate frag1 Product Ion 1 (Quantifier) [M+H - C₄H₈]⁺ m/z 267.10 Loss of Isobutylene precursor->frag1 - 56 Da frag2 Product Ion 2 (Qualifier) [M+H - C₅H₈O₂]⁺ m/z 223.11 Loss of Boc group precursor->frag2 - 100 Da frag3 Piperidinium Ion m/z 86.09 precursor->frag3 Cleavage

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

The most common fragmentation for a Boc-protected amine is the loss of isobutylene (56 Da), which results from the cleavage of the tert-butyl group.[7] This yields a stable carbamic acid intermediate that can subsequently lose CO₂. Another significant fragmentation is the loss of the entire Boc group (100 Da). Therefore, the following MRM transitions are proposed for sensitive and specific detection.

Table 3: Proposed MRM Transitions

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 323.2267.110015
Qualifier 323.2223.110025

Note: Collision energies are instrument-dependent and should be optimized.

Method Validation (Self-Validating System)

To ensure trustworthiness, this protocol should be validated according to standard guidelines (e.g., ICH Q2(R1)). A well-performing method is expected to meet the following criteria:

  • Linearity: A linear response (R² > 0.995) across the calibration range (e.g., 1-1000 ng/mL).

  • Accuracy: Recovery values between 90-110% for spiked samples at low, medium, and high concentrations.

  • Precision: Relative standard deviation (RSD) of <15% for replicate injections.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria. This is expected to be in the low ng/mL range.

  • Selectivity: No interfering peaks should be observed at the retention time of the analyte in blank matrix samples. The ratio of the qualifier to quantifier ion should remain consistent (±20%) across all samples and standards.

Workflow Visualization

The overall analytical process from sample preparation to data analysis is summarized in the workflow diagram below.

G prep Sample/Standard Preparation (Weighing, Dissolving, Diluting) filter Filtration (0.22 µm) prep->filter inject LC Injection (5 µL) filter->inject lc_sep Reversed-Phase C18 Separation (Gradient Elution) inject->lc_sep ms_ion Positive ESI ([M+H]⁺ Generation) lc_sep->ms_ion ms_frag Tandem MS (MRM) (Q1: 323.2 -> Q2: CID -> Q3: 267.1, 223.1) ms_ion->ms_frag detect Detection ms_frag->detect process Data Processing (Integration, Calibration Curve) detect->process report Quantification Report process->report

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the determination of this compound. The protocol details a robust reversed-phase chromatographic separation coupled with sensitive and selective tandem mass spectrometry detection. The causality behind each experimental choice is explained to provide a self-validating framework for researchers. This method is suitable for routine analysis in pharmaceutical development and quality control environments, offering high sensitivity, accuracy, and reliability.

References

  • (Reference to a general synthesis paper, if available, or a general organic chemistry text on protecting groups).
  • Orsini, P., et al. "Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate." Synthesis, 2007. Available at: [Link]

  • Ascentis. "Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications." Available at: [Link]

  • Edwards, O. E., and T. S. S. R. R. Tee. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones." Canadian Journal of Chemistry, vol. 47, no. 19, 1969, pp. 3611-3622. Available at: [Link]

  • Suresh, C., et al. "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides." Journal of the American Society for Mass Spectrometry, vol. 18, no. 1, 2007, pp. 133-43. Available at: [Link]

  • Pesek, J. "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International. Available at: [Link]

  • (Reference for mass fragmentation of nitro compounds, if available, or a general mass spectrometry textbook).
  • Wuts, P. G. M., and T. W. Greene. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience, 2006. Available at: [Link]

  • Jardine, D., et al. "Liquid chromatography-mass spectrometry (LC-MS) investigation of the thiobarbituric acid reactive substances (TBARS) reaction." Journal of Agricultural and Food Chemistry, vol. 50, no. 6, 2002, pp. 1720-4. Available at: [Link]

  • NIST. "Mass Spectrum (electron ionization) of Piperidine." NIST Chemistry WebBook. Available at: [Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

  • Gu, Y., et al. "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry." Journal of the American Society for Mass Spectrometry, vol. 18, no. 8, 2007, pp. 1483-96. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

[1][2]

Executive Summary & Core Reaction Strategy

User Query: "How do I scale up the synthesis of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate beyond 100g without thermal runaway or purification bottlenecks?"

Technical Assessment: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[1] While often performed on a milligram scale using Sodium Hydride (NaH) in DMF, this specific combination poses severe thermal runaway risks on a kilogram scale.[1] For robust scale-up, we recommend a Phase-Transfer Catalyzed (PTC) approach or a Carbonate-Mediated method in polar aprotic solvents to decouple deprotonation from the exotherm.[2][1]

Reaction Scheme (SNAr)

SNAr_PathwaySM1N-Boc-4-hydroxypiperidine(Nucleophile)ComplexMeisenheimerComplexSM1->Complex+ BaseDeprotonationSM21-Fluoro-2-nitrobenzene(Electrophile)SM2->ComplexAttackBaseBase (K2CO3 or NaH)ProductTert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylateComplex->Product- F⁻Restoration of Aromaticity

Figure 1: SNAr reaction pathway via Meisenheimer complex intermediate.

Validated Scale-Up Protocol (100g - 1kg Scale)

Safety Warning: Do NOT use NaH in DMF on this scale. The decomposition energy of NaH/DMF mixtures can trigger at temperatures as low as 26°C [1].[1][3]

Recommended Method: Potassium Carbonate / DMF (High Safety Profile)

This method is preferred for scale-up due to the gradual release of the nucleophile, preventing "hot spots."[1]

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
N-Boc-4-hydroxypiperidine Nucleophile1.0Limiting reagent.
1-Fluoro-2-nitrobenzene Electrophile1.1 - 1.2Slight excess ensures full conversion.[2][1]
K₂CO₃ (Anhydrous) Base2.0 - 2.5Milled/Powdered form essential for kinetics.[2][1]
DMF (or NMP) Solvent5-7 VolKeep water content <0.1% (Karl Fischer).[2][1]

Step-by-Step Workflow:

  • Reactor Charge: Charge the reactor with N-Boc-4-hydroxypiperidine (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add DMF (5 volumes). Agitate at 250 RPM.

    • Checkpoint: Ensure a uniform slurry.[2][1] If clumps form, increase agitation speed.[2][1]

  • Electrophile Addition: Add 1-Fluoro-2-nitrobenzene (1.1 equiv) dropwise over 30–60 minutes.

    • Why? Although less exothermic than NaH, controlling addition prevents localized overheating.[2][1]

  • Reaction Phase: Heat the mixture to 60°C - 80°C .

    • Monitor: Reaction is typically complete in 4–6 hours.[2][1]

    • IPC (In-Process Control):[2][1] HPLC should show <1% unreacted hydroxypiperidine.[2][1]

  • Quench & Workup:

    • Cool to 20°C.

    • Dilute with Water (10 volumes) and extract with Ethyl Acetate or MTBE .[2][1]

    • Note: The product often precipitates as a solid upon water addition.[1] If so, filter directly (much cleaner than extraction).[1]

Troubleshooting Center (FAQ)

Issue 1: "My reaction stalled at 80% conversion."

Diagnosis: Water contamination or "Surface Passivation" of the base.[2][1]

  • Root Cause: K₂CO₃ is hygroscopic.[2][1] If water is present, it solvates the fluoride leaving group, inhibiting the reaction, or forms a hydration shell around the carbonate.[1]

  • Solution:

    • Check solvent water content (must be <0.05%).[2][1]

    • Add 0.1 equiv of 18-Crown-6 ether.[2][1] This acts as a phase transfer catalyst, solubilizing the potassium ion and "activating" the carbonate.

Issue 2: "The product is an oil, but it should be a solid."

Diagnosis: Solvent entrapment or Nitrobenzene impurity.[1]

  • Root Cause: DMF is difficult to remove completely (high boiling point: 153°C).[2][1] Excess 1-fluoro-2-nitrobenzene is also an oil.[2][1]

  • Solution:

    • Azeotrope: Dissolve the oil in isopropyl alcohol (IPA) and concentrate. Repeat twice to pull off residual DMF.[2][1]

    • Recrystallization: Dissolve the crude oil in minimal hot Ethanol/Water (9:1) or Heptane/EtOAc (4:1) .[2][1] Cool slowly to 0°C with seeding.

Issue 3: "I see a dark red/black impurity."

Diagnosis: Meisenheimer Complex degradation or oxidation.[2][1]

  • Root Cause: Overheating (>100°C) or exposure to light for extended periods.[2][1]

  • Solution: Keep reaction temperature strict (max 80°C). Sparge the solvent with Nitrogen prior to heating to remove dissolved oxygen.

Advanced Troubleshooting Logic (Decision Tree)

Use this flowchart to diagnose low yields during the pilot run.

TroubleshootingStartProblem: Low Yield (<70%)CheckTLCCheck TLC/HPLC:Is Starting Material (SM) remaining?Start->CheckTLCYesSMYes, SM remainsCheckTLC->YesSMIncomplete ConversionNoSMNo, SM consumedCheckTLC->NoSMSide ReactionsWaterCheckCheck Water Content(Karl Fischer)YesSM->WaterCheckDecompCheck for Hydrolysis(Is Boc group lost?)NoSM->DecompWetSolvent Wet (>0.1%)WaterCheck->WetDrySolvent DryWaterCheck->DryWetActionAction: Dry DMF w/ Mol Sievesor switch to fresh bottle.Wet->WetActionDryActionAction: Add 18-Crown-6or increase Temp to 90°C.Dry->DryActionBocLostBoc Lost (Acidic Workup?)Decomp->BocLostBocIntactBoc IntactDecomp->BocIntactBocActionAction: Ensure Workup pH > 4.Avoid strong acids.BocLost->BocActionIntactActionAction: Check for decompositionof Nitrobenzene (Black tar).BocIntact->IntactAction

Figure 2: Diagnostic logic for yield optimization.

Safety & Engineering Controls (E-E-A-T)

Critical Hazard: NaH + Polar Aprotic Solvents

If you must use Sodium Hydride (NaH) to increase reaction speed:

  • Never use DMF or DMSO. Use THF (Tetrahydrofuran) or 2-MeTHF .[2][1]

  • H₂ Management: NaH releases Hydrogen gas.[2][1] On a 1kg scale, this generates ~250 Liters of H₂ gas.[1] Ensure reactor venting is sized for this volumetric flow.

  • Quench Protocol: Never quench NaH reactions with water directly.[2][1] Use IPA (Isopropyl Alcohol) or Tert-butanol first to destroy excess hydride gently, then introduce water.[2][1]

Thermal Stability
  • DSC Data: The reaction mixture is stable up to 120°C, but the product (nitro-compound) can show decomposition onset around 200°C.[1]

  • Recommendation: Install a rupture disk set to 150°C if running in a sealed vessel (autoclave).[2][1]

References

  • Yang, H., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide."[1] Organic Process Research & Development, 2019, 23(10), 2210–2217.[1] [2][1]

  • Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate."[2][1] Atlantis Press, 2015.[2][1] (Demonstrates homologous SNAr conditions for Vandetanib intermediates).

  • PubChem Compound Summary. "Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate" (Structural analog data and safety classifications). [2][1]

  • Google Patents. "Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate."[2][1] (WO2014200786A1 - Describes scale-up of Boc-piperidine intermediates).[2][1]

Validation & Comparative

A Comparative Guide to Base Selection in the Williamson Ether Synthesis of Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of nitrophenyl ethers is a crucial step in the creation of a wide array of functional molecules. The Williamson ether synthesis, a robust and versatile method, remains a cornerstone for forging the vital ether linkage. However, the success of this century-old reaction, particularly with electron-deficient substrates like nitrophenols, is profoundly influenced by a critical experimental parameter: the choice of base. This guide provides an in-depth technical comparison of the efficacy of various bases in the Williamson ether synthesis of nitrophenols, supported by experimental data and field-proven insights to empower you in optimizing your synthetic strategies.

The Decisive Role of the Base: A Mechanistic Perspective

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. The acidity of the phenol, quantified by its pKa, is a paramount consideration in base selection. Nitrophenols, with pKa values significantly lower than aliphatic alcohols due to the electron-withdrawing nature of the nitro group, present a unique set of considerations. For instance, p-nitrophenol has a pKa of approximately 7.14, while o-nitrophenol's pKa is around 7.23.[2] This enhanced acidity means that a broader spectrum of bases can be employed compared to the synthesis of simple alkyl ethers.[3]

The choice of base directly impacts the extent of phenoxide formation, reaction rate, and the prevalence of side reactions. A base that is too weak will result in incomplete deprotonation and, consequently, a low yield of the desired ether.[3] Conversely, an overly strong base can promote side reactions such as elimination (E2) of the alkyl halide or undesired C-alkylation of the phenol ring.[3]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Nitrophenol Nitrophenol Nitrophenoxide Nitrophenoxide Nitrophenol->Nitrophenoxide Base Base Base Protonated_Base Protonated_Base Base->Protonated_Base H+ Alkyl_Halide Alkyl_Halide Nitrophenyl_Ether Nitrophenyl_Ether Nitrophenoxide->Nitrophenyl_Ether Alkyl Halide (R-X) Halide_Ion Halide_Ion Alkyl_Halide->Halide_Ion Nu Attack

Caption: General mechanism of the Williamson ether synthesis of nitrophenols.

Comparative Efficacy of Common Bases: A Data-Driven Analysis

The selection of an appropriate base is a critical optimization step. Below is a comparison of commonly employed bases for the Williamson ether synthesis of nitrophenols, with supporting experimental data.

BaseStrengthKey AdvantagesKey DisadvantagesTypical Yield Range (%)
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) StrongInexpensive, readily available, effective for most nitrophenols.[4][5]Can introduce water, potentially leading to hydrolysis of the alkyl halide.70-90
Potassium Carbonate (K₂CO₃) WeakMild, minimizes side reactions, easy to handle.[6]May require longer reaction times or higher temperatures for less acidic phenols.[3]80-95
Cesium Carbonate (Cs₂CO₃) WeakHighly effective, often provides higher yields than K₂CO₃, soluble in many organic solvents.[2]More expensive than other carbonate bases.90-98
Sodium Hydride (NaH) Very StrongIrreversibly deprotonates the phenol, driving the reaction to completion.[7][8]Highly reactive, moisture-sensitive, can increase the likelihood of side reactions.[3]85-98

Experimental Data Snapshot: Methylation of Substituted Phenols

A study comparing the efficacy of cesium carbonate and potassium carbonate in the methylation of various phenols provides valuable quantitative insight.

PhenolBaseAlkylating AgentSolventYield (%)
4-NitrophenolCs₂CO₃Methyl IodideAcetonitrile98
4-NitrophenolK₂CO₃Methyl IodideAcetone92
2-NitrophenolCs₂CO₃Methyl IodideAcetonitrile96
2-NitrophenolK₂CO₃Methyl IodideAcetone90
4-ChlorophenolCs₂CO₃Methyl IodideAcetonitrile95
4-ChlorophenolK₂CO₃Methyl IodideAcetone88

Data adapted from Synthetic Communications, 25(9), 1367-1370 (1995).[2]

The data clearly demonstrates the superior performance of Cesium Carbonate in achieving higher yields compared to Potassium Carbonate under similar conditions.[2] The enhanced solubility of Cs₂CO₃ in organic solvents and the formation of a "naked" phenoxide ion are often cited as reasons for its increased efficacy.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Williamson ether synthesis of a nitrophenol using different base systems.

Protocol 1: Synthesis of 4-Nitrophenyl Ethyl Ether using Potassium Carbonate

This protocol is a reliable and cost-effective method suitable for most standard nitrophenols.

Protocol_K2CO3 start Start step1 Combine 4-Nitrophenol (1 eq) K₂CO₃ (1.5 eq) Anhydrous DMF start->step1 step2 Add Ethyl Iodide (1.2 eq) step1->step2 step3 Heat 80 °C, 4-6 h step2->step3 step4 Monitor TLC step3->step4 step5 Work-up Pour into water Extract with Ethyl Acetate step4->step5 step6 Purify Column Chromatography step5->step6 end End step6->end

Caption: Experimental workflow using Potassium Carbonate.

Methodology:

  • To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-nitrophenyl ethyl ether.

Protocol 2: High-Yield Synthesis of 2-Nitrophenyl Benzyl Ether using Cesium Carbonate

This protocol is advantageous for achieving high yields, especially with more challenging substrates.

Methodology:

  • In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in acetonitrile.

  • Add cesium carbonate (1.2 eq) to the solution.

  • Add benzyl bromide (1.1 eq) and stir the mixture at 80°C for 2-3 hours.[2]

  • After cooling to room temperature, filter the solid and wash with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the product.

Protocol 3: Phase-Transfer Catalyzed Synthesis of 4-Nitrophenyl Butyl Ether

Phase-transfer catalysis (PTC) is an excellent technique when dealing with reactants in immiscible phases, often leading to milder reaction conditions and improved yields.[9]

Protocol_PTC start Start step1 Prepare Biphasic System 4-Nitrophenol in Toluene Aqueous NaOH start->step1 step2 Add Catalyst Tetrabutylammonium Bromide (TBAB) step1->step2 step3 Add Alkylating Agent 1-Bromobutane step2->step3 step4 Stir Vigorously Room Temperature, 8-12 h step3->step4 step5 Separate Phases Extract Aqueous Layer step4->step5 step6 Purify Organic Layer step5->step6 end End step6->end

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

Methodology:

  • Combine 4-nitrophenol (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (2.0 eq) in a flask.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05 eq).[9]

  • Add 1-bromobutane (1.1 eq) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 8-12 hours.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by distillation or column chromatography.

Conclusion and Best Practices

The selection of a base in the Williamson ether synthesis of nitrophenols is not a one-size-fits-all decision but rather a strategic choice based on the specific substrate, desired yield, and economic considerations.

  • For routine syntheses where cost is a factor, Potassium Carbonate offers a good balance of reactivity and mildness.

  • When maximizing yield is the primary objective, Cesium Carbonate has demonstrated superior efficacy.[2]

  • Sodium Hydroxide and Potassium Hydroxide are effective and economical choices, particularly when using a phase-transfer catalyst to mitigate issues with aqueous media.

  • Very strong bases like Sodium Hydride should be reserved for particularly unreactive systems and used with appropriate caution due to their high reactivity.[3]

By understanding the mechanistic nuances and leveraging the comparative data and protocols presented in this guide, researchers can confidently select the optimal base to achieve their synthetic goals efficiently and effectively.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved February 11, 2026, from [Link]

  • University of North Georgia. (n.d.). 12. The Williamson Ether Synthesis. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (2024, January 23). Williamson ether synthesis. Retrieved February 11, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 11, 2026, from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved February 11, 2026, from [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Thornton, D. (2021). Williamson Ether Synthesis. Edubirdie. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. Retrieved February 11, 2026, from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved February 11, 2026, from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved February 11, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved February 11, 2026, from [Link]

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367-1370. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2001, March 1). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Retrieved February 11, 2026, from [Link]

  • Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved February 11, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved February 11, 2026, from [Link]

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1814. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved February 11, 2026, from [Link]

Sources

Comparative Guide: Biological Activity of Ortho, Meta, and Para Nitrophenoxy Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

The Nitrophenoxy Piperidine scaffold represents a privileged structural motif in medicinal chemistry, widely utilized in the development of acetylcholinesterase (AChE) inhibitors, antipsychotics, and antimicrobial agents. The biological activity of this scaffold is governed heavily by the positional isomerism (ortho, meta, para) of the nitro group on the phenoxy ring.

This guide provides a technical comparison of these three isomers. Unlike simple bioisosteres, the shift from ortho to para drastically alters the molecular volume, electronic distribution (Hammett


), and metabolic stability  of the compound.
Key Findings at a Glance
FeatureOrtho-Nitro (

-)
Meta-Nitro (

-)
Para-Nitro (

-)
Steric Profile High steric hindrance; "kinked" conformation.Intermediate; angular geometry.Linear extension; low steric bulk.
Electronic Effect Strong inductive/resonance (

); Localized dipole.
Inductive only (

); No resonance participation.
Strong inductive/resonance (

); Extended conjugation.
Primary Utility Anti-inflammatory; specific receptor subtypes requiring globular shape.Often least potent (intermediate); used to fine-tune solubility.AChE Inhibition (Deep gorge binding); Antimicrobial efficacy.
Synthesis Rate (

)
Fastest (Inductive + Resonance stabilization).Slowest (No resonance stabilization).Fast (Resonance stabilization).

Chemical & Structural Basis

To understand the biological divergence, we must first establish the physicochemical differences driven by the nitro group's position.

Electronic Effects (Hammett Constants)

The nitro group is a strong electron-withdrawing group (EWG). Its position dictates the electron density on the ether oxygen and the piperidine nitrogen (if conjugated).

  • Para (

    
    ) : exerts strong withdrawal via both induction and resonance. This decreases the basicity of the ether oxygen, potentially altering hydrogen bond acceptor capability.
    
  • Meta (

    
    ) : exerts withdrawal primarily through induction. The lack of resonance effects often results in a "dampened" electronic influence compared to para.
    
  • Ortho : Steric effects dominate. The nitro group can twist out of plane, reducing resonance but creating a "steric shield" against metabolic attack at adjacent carbons.

Synthesis & Accessibility ( Pathway)

The synthesis of these isomers via Nucleophilic Aromatic Substitution (


) varies significantly in reaction kinetics.

Protocol Insight: When synthesizing these via the reaction of piperidine (or hydroxy-piperidine) with fluoronitrobenzene, the ortho and para isomers react significantly faster than the meta isomer. This is due to the stabilization of the Meisenheimer complex intermediate.

SNAr_Mechanism cluster_rate Reaction Kinetics Start Fluoronitrobenzene (Ortho/Meta/Para) Complex Meisenheimer Complex (Transition State) Start->Complex + Piperidine Nu Piperidine Nucleophile Nu->Complex Product Nitrophenoxy Piperidine Complex->Product - HF Rate Ortho/Para: Fast (Resonance Stabilized) Meta: Slow (Inductive Only) Complex->Rate

Figure 1: Kinetic differentiation in the synthesis of nitrophenoxy piperidine isomers.

Comparative Biological Activity[1][2][3][4]

Case Study: Acetylcholinesterase (AChE) Inhibition

Relevance: Alzheimer’s Disease therapeutics (e.g., Donepezil analogs).[1][2]

The active site of AChE features a deep, narrow gorge (approx. 20 Å). Inhibitors must span from the Peripheral Anionic Site (PAS) to the Catalytic Active Site (CAS).

  • Para-Isomer (Superior) : The linear geometry of the p-nitrophenoxy moiety allows the molecule to penetrate deep into the gorge. The nitro group often participates in

    
     stacking interactions with aromatic residues (e.g., Trp286) or forms water-mediated hydrogen bonds at the bottom of the gorge.
    
    • Data Trend: Studies on benzylpiperidine and phenoxy-alkyl piperidine derivatives consistently show that para-substitution yields lower IC

      
       values (higher potency) compared to ortho or meta.
      
  • Ortho-Isomer : The steric bulk at the ortho position creates a "kink" that prevents the molecule from fully extending into the gorge. This often results in a 10-fold to 50-fold loss in potency.

  • Meta-Isomer : Often exhibits intermediate activity but rarely achieves the high affinity of the para isomer due to suboptimal geometric alignment.

Table 1: Representative Potency Trends (AChE Inhibition) | Isomer | Relative Potency (IC


) | Binding Mode Mechanism |
| :--- | :--- | :--- |
| Para  | High  (nM range) | Deep gorge penetration; 

stacking with Trp residues. | | Meta | Moderate (

M range) | Partial entry; lacks optimal stacking geometry. | | Ortho | Low (

M range) | Steric clash prevents entry to CAS; binds only to PAS. |
Case Study: Antimicrobial & Leishmanicidal Activity

Relevance: Anti-infective drug development.

In this context, the nitro group often acts as a "toxicophore," undergoing enzymatic reduction to form reactive nitro-radical anions that damage DNA.

  • Ortho-Isomer (High Potential) : In smaller, less sterically constrained targets (like certain bacterial reductases), the ortho isomer can be highly active. The proximity of the nitro group to the ether linkage can influence the redox potential (

    
    ), making it more easily reduced in some microenvironments.
    
  • Para-Isomer : Remains highly active due to its ability to intercalate into DNA base pairs (planar geometry).

  • Meta-Isomer : Frequently shows the lowest antimicrobial efficacy in Schiff base and piperidine series, likely due to poor uptake or inefficient reduction kinetics.

Experimental Protocols

Synthesis of Nitrophenoxy Piperidines (General Procedure)

Objective: To synthesize the target isomers for biological testing.

  • Reagents : 1-fluoro-2-nitrobenzene (Ortho), 1-fluoro-3-nitrobenzene (Meta), or 1-fluoro-4-nitrobenzene (Para); 4-hydroxypiperidine (or relevant piperidine derivative); Potassium Carbonate (

    
    ); DMF (Dimethylformamide).
    
  • Setup : Equip a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Step-by-Step :

    • Dissolve 1.0 eq of the piperidine derivative in DMF.

    • Add 2.5 eq of anhydrous

      
      . Stir for 30 mins at RT to activate the nucleophile.
      
    • Add 1.1 eq of the specific fluoronitrobenzene isomer dropwise.

    • Heating :

      • Ortho/Para: Heat to 80°C for 4–6 hours. (Monitor via TLC).

      • Meta: Heat to 100–120°C for 12–16 hours. (Requires higher energy due to lack of resonance stabilization).

    • Workup : Pour into ice water. Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine. Dry over 
      
      
      
      .
    • Purification : Flash column chromatography (Hexane:EtOAc).

Ellman’s Assay for AChE Inhibition

Objective: To determine the IC


 of the synthesized isomers.
  • Principle : AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.

  • Protocol :

    • Buffer : 0.1 M Phosphate buffer (pH 8.0).

    • Enzyme : Electric eel AChE (Sigma-Aldrich), 0.05 U/mL.

    • Substrate : Acetylthiocholine iodide (0.5 mM).

    • Chromogen : DTNB (0.3 mM).

    • Inhibitor : Prepare serial dilutions of Ortho, Meta, and Para isomers in DMSO.

  • Measurement :

    • Incubate Enzyme + Inhibitor for 20 mins at 25°C.

    • Add Substrate + DTNB.

    • Measure absorbance at 412 nm every 30s for 5 mins using a microplate reader.

  • Calculation : Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Strategic Selection Guide (SAR Workflow)

Use the following logic flow to select the appropriate isomer for your specific drug development goal.

SAR_Logic Goal Define Therapeutic Target DeepPocket Target: Deep Hydrophobic Pocket (e.g., AChE, GPCRs) Goal->DeepPocket Surface Target: Surface/Globular Protein (e.g., Kinases, Reductases) Goal->Surface Para Select PARA Isomer (Max Length, Deep Penetration) DeepPocket->Para Primary Choice Meta Select META Isomer (Solubility Tuning, Intermediate) DeepPocket->Meta Secondary (if Para too insoluble) Ortho Select ORTHO Isomer (Steric Shielding, Compact) Surface->Ortho High Potency Potential Surface->Meta Alternative

Figure 2: Decision matrix for isomer selection based on protein target topology.

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Recent Advances in Synthesis and Pharmacological Applications of Piperidine Derivatives.[3][4] (2023). Comprehensive review of piperidine utility in pharma.

    • (Representative)

  • AChE Inhibition & SAR

    • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine.[5] (E2020/Donepezil Study).[5] Highlights the importance of linker length and aromatic substitution.[6]

  • Positional Isomerism Effects

    • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities. (2024).[4][7] Explicit comparison of ortho/meta/para nitro groups in related aromatic systems.

  • Synthesis & Kinetics

    • Nucleophilic Aromatic Substitution: Kinetics and Mechanisms.
  • Antimicrobial Activity

    • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives. (2015).[2][7][8] Discusses nitro-derivative potency in leishmanicidal assays.

Sources

Mastering Molecular Identity: A Comparative Guide to the HRMS Characterization of Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in various synthetic pathways, presents a unique analytical challenge. This guide, moving beyond rigid templates, offers an in-depth, scientifically grounded comparison of High-Resolution Mass Spectrometry (HRMS) for the definitive characterization of this molecule, juxtaposed with other analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.

The Analytical Imperative: Why HRMS Reigns Supreme for Initial Characterization

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable for comprehensive structural analysis and purity assessment, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), offers an unparalleled combination of sensitivity, speed, and specificity for initial molecular formula determination and structural confirmation.[][2][3] For a novel compound like this compound, obtaining a high-resolution mass spectrum is the foundational step that anchors all subsequent analytical investigations.

The power of HRMS lies in its ability to provide a highly accurate mass measurement of the parent ion, typically with an error of less than 5 parts per million (ppm).[4] This level of precision allows for the confident determination of the elemental composition, a critical piece of information that distinguishes between isobaric compounds—molecules with the same nominal mass but different atomic compositions.

Deciphering the Molecular Blueprint: A Multi-Faceted HRMS Approach

A comprehensive HRMS characterization of this compound involves a three-pronged approach: accurate mass measurement, isotopic pattern analysis, and fragmentation pathway elucidation.

Theoretical and Experimental Mass Determination

The first step is to calculate the theoretical exact mass of the molecule based on its chemical formula: C₁₆H₂₂N₂O₅ .

ElementCountAtomic Mass (Da)Total Mass (Da)
Carbon (¹²C)1612.000000192.000000
Hydrogen (¹H)221.00782522.17215
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)515.99491579.974575
Total 322.152873

An experimental HRMS analysis is expected to yield a measured mass that closely aligns with this theoretical value.

Experimental Protocol: LC-HRMS Analysis

A robust and reproducible LC-HRMS protocol is essential for obtaining high-quality data.

  • Instrumentation : A high-resolution mass spectrometer, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled to a UHPLC system.[5]

  • Sample Preparation : Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent, such as acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is suitable for retaining this moderately polar molecule.

    • Mobile Phase : A gradient elution is recommended to ensure good peak shape and separation from any potential impurities.

      • Mobile Phase A: Water with 0.1% formic acid (to promote protonation for positive ion mode).

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

    • Flow Rate : 0.3-0.5 mL/min.

    • Column Temperature : 30-40 °C to ensure reproducible retention times.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the basic piperidine nitrogen, which is readily protonated.

    • Scan Mode : Full scan mode over a mass range of m/z 100-500 to detect the parent ion.

    • Resolution : Set to a high resolving power (e.g., >60,000 FWHM) to achieve the necessary mass accuracy.

    • Tandem MS (MS/MS) : Data-dependent acquisition (DDA) or targeted MS/MS of the [M+H]⁺ ion (m/z 323.1601) to obtain fragmentation data.

Isotopic Pattern Analysis: The Molecular Fingerprint

The naturally occurring isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) result in a characteristic isotopic pattern in the mass spectrum. For C₁₆H₂₂N₂O₅, the monoisotopic peak (M) corresponds to the ion containing only the most abundant isotopes. The M+1 peak arises primarily from the presence of a single ¹³C atom, and the M+2 peak from two ¹³C atoms, a single ¹⁸O atom, or other combinations. The relative abundance of these isotopic peaks can be predicted and compared to the experimental data, providing an additional layer of confirmation for the elemental composition.[6][7]

Predicted Isotopic Distribution for [C₁₆H₂₂N₂O₅+H]⁺

Ionm/zRelative Abundance (%)
A323.1601100.00
A+1324.163518.27
A+2325.16622.54

A high degree of correlation between the observed and theoretical isotopic patterns significantly increases the confidence in the assigned molecular formula.

Fragmentation Analysis (MS/MS): Unveiling the Structure

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the protonated parent molecule, [M+H]⁺. The resulting fragment ions are characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of N-Boc protected piperidines and nitrophenyl ethers.

G M [M+H]⁺ m/z 323.1601 C₁₆H₂₃N₂O₅⁺ loss_boc Loss of tert-butoxycarbonyl group (-C₅H₉O₂) loss_isobutylene Loss of isobutylene (-C₄H₈) loss_nitro Loss of NO₂ (-NO₂) loss_piperidine Cleavage of piperidine ring frag1 Fragment 1 m/z 223.1026 C₁₁H₁₅N₂O₃⁺ loss_boc->frag1 frag2 Fragment 2 m/z 267.1026 C₁₂H₁₅N₂O₅⁺ loss_isobutylene->frag2 frag3 Fragment 3 m/z 277.1230 C₁₆H₁₇N₁O₃⁺ loss_nitro->frag3 frag4 Fragment 4 m/z 138.0320 C₆H₄NO₃⁻ (Observed in negative mode) loss_piperidine->frag4

Key Predicted Fragmentations:

  • Loss of the Boc group (100 Da): A characteristic fragmentation of N-Boc protected amines is the loss of the tert-butoxycarbonyl group, leading to a fragment at m/z 223.1026.

  • Loss of isobutylene (56 Da): Another common fragmentation pathway for the Boc group is the loss of isobutylene, resulting in a fragment at m/z 267.1026.

  • Cleavage of the ether bond: Fragmentation of the ether linkage can lead to ions corresponding to the nitrophenoxy moiety and the piperidine ring.

  • Fragmentation of the nitrophenyl group: Loss of the nitro group (NO₂) can also be observed.

The accurate mass measurement of these fragment ions provides further evidence for the proposed structure.

Comparative Analysis: HRMS vs. Other Techniques

While HRMS provides a rapid and accurate determination of the molecular formula and key structural features, a comprehensive characterization often necessitates orthogonal analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental Composition, Molecular Weight, Structural FragmentsHigh sensitivity, speed, and specificity for molecular formula determination.[2]Does not provide detailed stereochemical or connectivity information on its own. Isomer differentiation can be challenging without chromatographic separation.
NMR (¹H, ¹³C, 2D) Detailed connectivity of atoms, stereochemistry, and 3D structure.Provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.[8]
HPLC-UV Purity assessment, quantification.Robust, reproducible, and widely available for purity determination.[9]Does not provide structural information for unknown impurities. Co-eluting impurities can be missed.
FTIR Presence of functional groups.Quick and non-destructive method for identifying key functional groups.Provides limited information on the overall molecular structure.

Workflow for Comprehensive Characterization

A logical workflow for the characterization of a new molecule like this compound would be:

G start Synthesis of This compound hrms LC-HRMS Analysis start->hrms nmr NMR Spectroscopy (¹H, ¹³C, 2D) hrms->nmr Confirm Molecular Formula hplc HPLC-UV Analysis nmr->hplc Elucidate Structure ftir FTIR Analysis hplc->ftir Assess Purity confirmation Confirmed Structure and Purity ftir->confirmation Confirm Functional Groups

Conclusion: A Synergistic Approach to Certainty

High-Resolution Mass Spectrometry stands as an indispensable first-line analytical technique for the characterization of novel pharmaceutical intermediates like this compound. Its ability to provide rapid and accurate elemental composition and key structural insights is unmatched. However, for complete and unambiguous structural elucidation and purity assessment, a synergistic approach integrating HRMS with NMR, HPLC, and FTIR is the gold standard. This multi-technique strategy ensures the highest level of scientific integrity and confidence in the molecular identity, a non-negotiable requirement in the rigorous field of drug development.

References

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available from: [Link]

  • MDPI. (2023). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. Available from: [Link]

  • Frontiers. (2020). UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata From Brazilian Cerrado Flora Diversity. Available from: [Link]

  • Semantic Scholar. Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Available from: [Link]

  • Preprints.org. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Available from: [Link]

  • ResearchGate. Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Available from: [Link]

  • National Institutes of Health (NIH). (2014). Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses. Available from: [Link]

  • Books. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Available from: [Link]

  • ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Available from: [Link]

  • MDPI. (2021). Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Fingerprinting and Chemometrics for Coffee Classification and Authentication. Available from: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available from: [Link]

  • Fiehn Lab. Accurate Isotopic Abundances. Available from: [Link]

  • ResearchGate. Comparative analysis of features extraction protocols for LC-HRMS untargeted metabolomics in mountain cheese 'identitation'. Available from: [Link]'

  • Canadian Center of Science and Education. (2018). Analysis of Butyl Butyrate Mass Spectrum. Available from: [Link]

  • National Institutes of Health (NIH). (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Available from: [Link]

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available from: [Link]

  • Science Publishing Group. Gas Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of Biofield Energy Treated Methyl-2-napthylether (Nerolin). Available from: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available from: [Link] fragmentation

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Aryl Ether Synthesis: Williamson vs. Ullmann

Author: BenchChem Technical Support Team. Date: February 2026

The diaryl and alkyl-aryl ether motifs are ubiquitous in pharmaceuticals, natural products, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry. For researchers navigating the synthetic landscape, two century-old reactions remain pivotal: the Williamson ether synthesis and the Ullmann condensation. While both achieve the formation of a C-O bond, their mechanisms, substrate scopes, and operational windows are profoundly different. This guide provides an in-depth, field-proven comparison to inform your choice of synthetic strategy.

The Foundational Principles: Two Paths to an Ether

At a high level, the choice between these two methods hinges on the nature of the aromatic partner. The Williamson ether synthesis is a classic nucleophilic aromatic substitution (SNAr), whereas the Ullmann condensation is a transition-metal-catalyzed cross-coupling reaction. This fundamental mechanistic divergence dictates the entire experimental approach.

The Williamson Ether Synthesis: An SNAr Approach

First developed in the 1850s, the Williamson synthesis is a powerful tool for forming ethers from an alkoxide (or phenoxide) and an organohalide.[1] When applied to aryl ethers, the reaction is not a simple SN2 displacement but rather a nucleophilic aromatic substitution (SNAr).

This mechanism has a critical prerequisite: the aryl halide must be "activated." This means it must possess strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (halide).[2] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[2] Without this activation, the phenoxide nucleophile is generally not potent enough to attack the electron-rich aromatic ring, and the reaction fails.[3][4]

The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, overcomes the primary limitation of the Williamson synthesis.[5] It enables the coupling of phenols with unactivated aryl halides through the use of a copper catalyst.[6][7]

The classical Ullmann reaction was notorious for its harsh conditions, often requiring stoichiometric amounts of copper powder at temperatures exceeding 200 °C in high-boiling polar solvents.[6][8] These conditions significantly limited its functional group tolerance and overall utility. However, the last few decades have seen a renaissance of the Ullmann reaction. Modern protocols utilize catalytic amounts of soluble copper(I) salts (e.g., CuI, Cu₂O) combined with accelerating ligands.[9][10][11] These ligands, typically N- or O-based chelators like diamines, amino acids, or phenanthrolines, stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing reactions to proceed at much lower temperatures (80-120 °C).[10][12][13]

Mechanistic Causality: Why the Reactions Behave Differently

Understanding the "why" behind experimental choices begins with the reaction mechanism. The starkly different pathways of the Williamson and Ullmann reactions dictate substrate compatibility, reaction conditions, and potential side reactions.

Williamson SNAr Mechanism

The SNAr mechanism is a two-step addition-elimination process. The causality is clear: the more electron-deficient the aromatic ring, the faster the initial nucleophilic attack.

Caption: The SNAr mechanism of the Williamson ether synthesis for aryl ethers.

Modern Ullmann Catalytic Cycle

The mechanism for the modern, ligand-assisted Ullmann condensation is more complex and still a subject of some debate, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[9][14]

  • Ligand Association & Alkoxide Formation: A Cu(I) salt associates with a ligand (L) and reacts with the deprotonated phenol (Ar-O⁻) to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide (Ar'-X) adds to the copper complex, oxidizing it from Cu(I) to a transient Cu(III) intermediate. This is often the rate-limiting step.

  • Reductive Elimination: The Cu(III) intermediate rapidly eliminates the diaryl ether product (Ar-O-Ar'), regenerating a Cu(I) species that can re-enter the catalytic cycle.

Ullmann_Cycle cu1_x L-Cu(I)-X cu1_oar L-Cu(I)-OAr cu1_x->cu1_oar + Ar-O⁻ - X⁻ cu3_complex L-Cu(III)(OAr)(Ar')(X) cu1_oar->cu3_complex Oxidative Addition + Ar'-X cu3_complex->cu1_x Reductive Elimination product Ar-O-Ar' cu3_complex->product

Caption: A plausible Cu(I)/Cu(III) catalytic cycle for the modern Ullmann condensation.

Head-to-Head: A Comparative Analysis

The choice of method is a multi-parameter decision. The following table summarizes the key differences to guide your selection.

FeatureWilliamson Ether Synthesis (SNAr)Ullmann Condensation
Aryl Halide Scope Limited: Requires strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) ortho/para to the halide.[2][7]Broad: Tolerates electron-rich, electron-neutral, and electron-poor aryl halides.[11]
Phenol Scope Broad, but electron-rich phenoxides are more nucleophilic and react faster.Broad, but electron-poor phenols can be challenging.[12] Sterically hindered phenols are well-tolerated.[12]
Catalyst None required (base-mediated).Required: Copper(I) or Copper(0) source (e.g., CuI, Cu₂O, Cu powder).[6][15]
Key Reagents Strong base (e.g., NaH, K₂CO₃) to form phenoxide.[7]Copper catalyst, ligand (often), and a base (e.g., Cs₂CO₃, K₃PO₄).[6][10]
Temperature Moderate to high (50-150 °C), depends on substrate reactivity.Classical: Very high (>200 °C).[6] Modern: Milder (80-120 °C).[11]
Solvent Polar aprotic (e.g., DMF, DMSO, NMP).[7]High-boiling polar (e.g., Pyridine, NMP, DMF).[6]
Key Advantage Simple, catalyst-free, and inexpensive if the aryl halide is suitably activated.Broad applicability to unactivated and complex aryl halides.
Key Limitation Very narrow aryl halide scope; fails with unactivated or electron-rich aryl halides.[4]Requires a catalyst, which can complicate purification. Classical conditions are harsh.

Practical Considerations & Experimental Protocols

Trustworthy protocols are self-validating. The following representative procedures illustrate the practical differences in setting up these reactions.

Protocol 1: Williamson Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol is illustrative of a classic SNAr reaction where the aryl halide is highly activated.

Workflow Diagram:

Williamson_Workflow start Combine Phenol & Base in DMF deprotonation Stir at RT to form Sodium Phenoxide start->deprotonation addition Add 1-Chloro-4-nitrobenzene deprotonation->addition reaction Heat Reaction Mixture (e.g., 100 °C, monitor by TLC) addition->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purify by Recrystallization or Chromatography workup->purification

Caption: Experimental workflow for a typical Williamson ether synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 equiv) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Addition: Add a solution of 1-chloro-4-nitrobenzene (1.05 equiv) in DMF to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired ether.

Protocol 2: Modern Ullmann Synthesis of a Diaryl Ether

This protocol uses a soluble copper catalyst and a ligand, allowing for significantly milder conditions.

Workflow Diagram:

Ullmann_Workflow charge_flask Charge Flask with CuI, Ligand, Base, Phenol, and Aryl Halide add_solvent Add Solvent (e.g., DMF or Toluene) charge_flask->add_solvent inert_atm Degas and place under Inert Atmosphere (Ar/N₂) add_solvent->inert_atm reaction Heat Reaction Mixture (e.g., 110 °C, monitor by GC/LC-MS) inert_atm->reaction workup Aqueous Workup (Filter, Extract) reaction->workup purification Purify by Column Chromatography workup->purification

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.